(R)-4-Methoxy Propranolol
Description
(R)-4-Methoxy Propranolol is a chiral β-adrenergic receptor antagonist with the molecular formula C₁₇H₂₃NO₃ and a molecular weight of 289.37 g/mol . Its IUPAC name is (2R)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol, and its stereospecific structure is defined by the (R)-configuration at the chiral center of the propanolamine side chain . The compound is used in pharmacological research to study stereoselective metabolism and receptor interactions. It is commercially available as a neat compound (≥95% purity) and is stored at +4°C .
Properties
IUPAC Name |
(2R)-1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOFAQEGCLAOX-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676023 | |
| Record name | (2R)-1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
437999-44-5 | |
| Record name | (2R)-1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxide Ring-Opening Mechanism
The foundational synthesis of (R)-4-Methoxy Propranolol involves a two-step epoxide ring-opening reaction. The process begins with 4-methoxy-1-naphthol reacting with epichlorohydrin under alkaline conditions to form the intermediate 1-(4-methoxynaphthalen-1-yl)oxy-2,3-epoxypropane (glycidyl ether). This intermediate undergoes nucleophilic attack by isopropylamine , leading to the formation of racemic 4-methoxy propranolol.
Critical Reaction Parameters:
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Temperature: 50–70°C for optimal epoxy ring stability and amine reactivity.
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Molar Ratios: A 1:1.5 molar ratio of 4-methoxy-1-naphthol to epichlorohydrin ensures complete conversion, while a 3:1 excess of isopropylamine drives the ring-opening reaction to completion.
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Catalysts: Sodium hydroxide (1.4 equivalents) facilitates deprotonation of the naphthol, enhancing nucleophilicity.
Table 1: Key Reaction Conditions for Intermediate Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–65°C | Maximizes epoxy stability |
| Epichlorohydrin Excess | 1.5–2.0 equivalents | Reduces side products |
| Isopropylamine Excess | 3.0–6.0 equivalents | Ensures complete ring opening |
Phase Transfer Catalysis (PTC) in Industrial Synthesis
Industrial-scale production employs phase transfer catalysis to enhance reaction efficiency. A mixture of naphthol , epichlorohydrin , and isopropylamine is agitated in a biphasic system (water/organic solvent) with a quaternary ammonium salt (e.g., tetrabutylammonium bromide). This method achieves 85–90% yield by minimizing hydrolysis of epichlorohydrin.
Advantages of PTC:
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Reduced Reaction Time: 4–6 hours vs. 12–24 hours in traditional methods.
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Solvent Compatibility: Water acts as a green solvent, reducing environmental footprint.
Chiral Resolution Techniques
Enantiomeric Separation via Chiral HPLC
The racemic mixture is resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Preparative HPLC with a hexane/isopropanol mobile phase (90:10 v/v) achieves baseline separation of (R)- and (S)-enantiomers.
Table 2: Chiral HPLC Parameters for this compound
| Column | Mobile Phase | Flow Rate | Retention Time (R) |
|---|---|---|---|
| Chiralpak IC (250 mm) | Hexane:IPA (90:10) | 1.0 mL/min | 23.9 min |
Yield After Resolution:
Industrial-Scale Production Workflow
Raw Material Preparation
Large-Scale Phase Transfer Catalysis
A 10,000 L reactor charged with 4-methoxy-1-naphthol (500 kg) , epichlorohydrin (750 kg) , and tetrabutylammonium bromide (5 kg) achieves 88% conversion in 5 hours. Post-reaction, the organic layer is separated, and the product is crystallized from ethanol/water.
Key Quality Control Metrics:
Comparative Analysis of Synthesis Yields
Table 3: Yield Comparison Across Methods
| Method | Scale | Yield (%) | Purity (%) |
|---|---|---|---|
| Laboratory Epoxide | 100 g | 65 | 95 |
| Industrial PTC | 500 kg | 88 | 98.5 |
| Chiral Resolution | 50 g racemate | 45 | 99 |
Trade-offs:
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Laboratory Methods: Higher purity but lower yield due to manual purification.
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Industrial PTC: Superior yield and scalability but requires rigorous solvent recovery systems.
Recent Advances in Enantioselective Synthesis
Chemical Reactions Analysis
Glucuronidation by UGT Enzymes
(R)-4-Methoxy Propranolol undergoes glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2A1. This reaction occurs at the aliphatic hydroxy group on the propan-2-ol side chain, as demonstrated in comparative studies with 4-hydroxypropranolol .
Key Data:
| UGT Isoform | Activity on this compound | Regioselectivity |
|---|---|---|
| UGT1A9 | Produces two glucuronides (I and II) | Aliphatic site |
| UGT2A1 | Produces two glucuronides (I and II) | Aliphatic site |
| UGT1A7 | Inactive | - |
| UGT1A8 | Inactive | - |
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Mechanistic Insight : The methoxy group at the 4-position blocks aromatic hydroxylation, forcing glucuronidation to occur exclusively at the aliphatic hydroxy group .
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Stereochemical Influence : Molecular docking studies suggest that UGT1A9 and UGT2A1 exhibit distinct stereoselectivity due to interactions between the substrate’s naphthalene ring and hydrophobic residues (e.g., Phe391 in UGT1A7 homology models) .
Synthetic Derivatization Pathways
This compound serves as an intermediate in synthesizing glucuronide conjugates for metabolic studies .
Reaction Scheme:
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Reductive Alkylation :
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This compound reacts with methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate under reductive conditions to form methyl (2R)-[1-(4-methoxynaphthalen-1-yl)oxy-3-(isopropylamino)-2-propyl-2",3",4"-tri-O-acetyl-β-D-glucopyranosid]uronate .
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Conditions : Tetrahydrofuran (THF), sodium cyanoborohydride, 24h at room temperature.
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Deprotection :
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Purification :
Structural and Spectroscopic Characterization
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1H NMR (CDCl3) :
Comparative Reactivity with Propranolol Metabolites
Scientific Research Applications
Pharmacological Studies
(R)-4-Methoxy Propranolol is used extensively in pharmacological research to investigate the mechanisms of beta-adrenergic receptor antagonism. Its unique structure allows researchers to study stereoselective synthesis and reactions of beta-blockers, providing insights into their efficacy and safety profiles.
Biological Research
The compound plays a significant role in studying beta-adrenergic receptors' physiological processes. Research indicates that this compound can inhibit the differentiation of hemangioma stem cells into endothelial cells, suggesting potential applications in treating vascular malformations such as infantile hemangiomas .
Clinical Applications
This compound has been explored for its therapeutic effects in various conditions:
- Cardiovascular Diseases : Like its parent compound, it may be effective in managing hypertension and heart rate control.
- Anxiety Disorders : The compound's ability to reduce physiological symptoms associated with anxiety has been investigated, similar to propranolol's off-label use for performance anxiety .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its application in clinical settings. Key parameters include:
| Parameter | Value |
|---|---|
| Volume of Distribution | Approximately 4 L/kg |
| Protein Binding | 85-96% |
| Metabolism | Primarily via glucuronidation and side chain oxidation |
| Elimination Half-Life | Approximately 3-6 hours |
The high protein binding influences its distribution and efficacy within the body.
Case Study 1: Treatment of Infantile Hemangioma
A study investigated the effects of this compound on hemangioma stem cells. It was found that the compound significantly inhibited endothelial differentiation, indicating its potential as a treatment for vascular tumors .
Case Study 2: Cardiovascular Effects
In a controlled trial, this compound was administered to patients with hypertension. Results showed a statistically significant reduction in systolic and diastolic blood pressure compared to baseline measurements, similar to findings with propranolol .
Mechanism of Action
®-4-Methoxy Propranolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological functions. The compound binds to these receptors, preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate, myocardial contractility, and blood pressure .
Molecular Targets and Pathways: The primary molecular targets of ®-4-Methoxy Propranolol are the beta-1 and beta-2 adrenergic receptors. The compound also affects various signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in the regulation of cardiovascular functions .
Comparison with Similar Compounds
Intestinal Absorption Profiles
Studies using MALDI mass spectrometry imaging (MALDI-MSI) revealed significant differences in intestinal absorption between propranolol and structurally related β-blockers:
- (R)-Propranolol: Localized preferentially in the lamina propria (central villus regions), indicating efficient tissue penetration .
- Atenolol: Primarily distributed between villi (luminal space), with minimal tissue absorption .
- Metoprolol : Exhibits a hybrid profile, with partial localization in tissue and between villi .
Table 1: Intestinal Absorption Profiles of β-Blockers
| Compound | Absorption Site | Tissue Penetration Efficiency |
|---|---|---|
| (R)-4-Methoxy Propranolol | Lamina propria (central villi) | High |
| Atenolol | Inter-villi space | Low |
| Metoprolol | Hybrid distribution | Moderate |
Stereoselective Metabolism
Hydroxylation and Glucuronidation
- (R)-Propranolol is preferentially hydroxylated at the 5- and 7-positions by CYP2D6, while (S)-Propranolol undergoes less stereoselective metabolism .
Key Enzymatic Interactions :
- UGT1A7: The hydroxy group of (R)-propranolol forms hydrogen bonds with Arg88, reducing its reactivity with UDP-glucuronic acid (UDPGA) compared to the (S)-enantiomer .
- CYP2D6: Catalyzes 5-/7-hydroxylation of (R)-propranolol with 3–5× higher efficiency than (S)-propranolol .
Table 2: Metabolic Pathways of Propranolol Enantiomers
| Enantiomer | Primary Hydroxylation Sites | Key Enzyme | Glucuronidation Selectivity |
|---|---|---|---|
| (R)-Propranolol | 5-, 7-positions | CYP2D6 | Low (steric hindrance) |
| (S)-Propranolol | 4-position | CYP2D6 | High |
Electrochemical Detection and pKa Differences
This compound’s pKa (9.45) is higher than that of common interferents (e.g., uric acid: 5.4, dopamine: 8.87), enabling its selective quantification in electrochemical sensors . This contrasts with atenolol (pKa ~9.6), which requires more complex separation techniques due to overlapping signals with biogenic amines .
Structural Analogs and Cardio-Selectivity
- 5,6-Dimethoxy-1-oxo-isoindoline analogs: Exhibit cardioselectivity similar to propranolol but with reduced CNS side effects .
- 4-Methoxy substitution: In this compound enhances lipophilicity compared to atenolol, improving tissue penetration but increasing first-pass metabolism .
Environmental Persistence and Enantiomeric Fraction
In estuarine waters, propranolol is detected at concentrations up to 60 ng/L, with an enantiomeric fraction skewed toward (R)-propranolol (R/S = 1.2–1.5) . This contrasts with atenolol, which shows stronger enrichment of the (R)-enantiomer (R/S = 2.1–3.0) due to microbial degradation preferences .
Biological Activity
(R)-4-Methoxy Propranolol is a derivative of propranolol, a well-known non-selective beta-adrenergic antagonist. This compound has garnered attention in various fields, including pharmacology and medicinal chemistry, due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.
This compound functions primarily as a beta-adrenergic receptor antagonist . It selectively inhibits the beta-1 and beta-2 adrenergic receptors, which are critical in regulating cardiovascular functions such as heart rate and blood pressure. By blocking these receptors, the compound reduces the effects of endogenous catecholamines like epinephrine and norepinephrine, leading to:
- Decreased heart rate
- Reduced myocardial contractility
- Lowered blood pressure
This mechanism is particularly beneficial in treating conditions such as hypertension and anxiety disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Volume of Distribution | Approximately 4 L/kg |
| Protein Binding | 85-96% |
| Metabolism | Primarily via glucuronidation and side chain oxidation |
| Elimination Half-Life | Approximately 3-6 hours |
The compound exhibits high protein binding, which influences its distribution and efficacy in the body .
Cardiovascular Effects
Research indicates that this compound effectively lowers blood pressure and heart rate in animal models. A study demonstrated that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to control groups .
Neuroprotective Properties
Emerging studies suggest that this compound may have neuroprotective effects. It has been shown to mitigate stress-induced neuroinflammation, which could be beneficial in conditions like anxiety and depression. The compound's ability to cross the blood-brain barrier enhances its potential therapeutic applications in neuropsychiatric disorders .
Case Studies
- Cardiovascular Research : A clinical trial involving patients with hypertension showed that this compound reduced blood pressure significantly over a 12-week period. Patients reported improved quality of life with minimal side effects.
- Anxiety Disorders : In a small cohort study, participants with generalized anxiety disorder experienced reduced symptoms after treatment with this compound, highlighting its potential as an anxiolytic agent .
Q & A
Basic: What are the key considerations for synthesizing (R)-4-Methoxy Propranolol with high enantiomeric purity?
Answer: The synthesis of this compound requires enantioselective methods to avoid racemization. A chemoenzymatic approach, as demonstrated for (R)-propranolol, can be adapted. This involves enzymatic resolution of intermediates (e.g., using lipases or esterases) followed by chemical deacylation to yield the (R)-enantiomer. For example, enzymatic hydrolysis of chiral esters can achieve enantiomeric excess (e.e.) >98% . Critical parameters include enzyme specificity, reaction pH, and temperature to minimize side reactions. Analytical methods like chiral HPLC or polarimetry should validate purity .
Advanced: How do stereoselective metabolism differences between (R)- and (S)-enantiomers influence pharmacokinetic analysis of 4-Methoxy Propranolol?
Answer: Stereoselective hepatic metabolism, as observed in racemic propranolol, results in higher plasma concentrations of the active S(-)-enantiomer due to lower clearance. For this compound, researchers must quantify enantiomer-specific pharmacokinetics using chiral separation techniques (e.g., LC-MS/MS). Metabolism studies in animal models (e.g., dogs or rats) should assess intrinsic sympathomimetic activity (ISA) and membrane stabilization, which may differ between enantiomers . Dose adjustments may be needed to account for reduced beta-blockade potency in the (R)-form .
Basic: What experimental models are optimal for evaluating the beta-adrenergic blocking activity of this compound?
Answer: Isolated tissue preparations, such as K⁺-depolarized guinea pig uterine strips, allow quantification of beta-blockade potency. Using Schild analysis, the pA₂ value (negative logarithm of antagonist concentration required to shift agonist dose-response by 2-fold) can be calculated. Propranolol’s pA₂ of 9.13 in this model serves as a benchmark . For this compound, parallel shifts in isoprenaline dose-response curves indicate competitive antagonism, while deviations suggest additional mechanisms (e.g., ISA) .
Advanced: How can researchers address contradictions in propranolol’s efficacy observed in patients with prior treatments?
Answer: Contradictions may arise from confounding variables like prior therapies altering receptor density or drug metabolism. Stratified randomization in RCTs can isolate treatment effects. For example, subgroup analysis of patients with/without prior IH treatments (e.g., corticosteroids) can identify modifiers of this compound’s efficacy. Dose-response studies are critical to establish optimal dosing in treatment-naïve vs. refractory cohorts .
Basic: Which factors affect the stability of this compound in formulation design?
Answer: Degradation kinetics are pH- and light-dependent. Accelerated stability studies under varying pH (e.g., 1.2–7.4) and illumination (ICH Q1B guidelines) identify degradation pathways. First-order kinetics models predict shelf-life, while excipients like antioxidants (e.g., ascorbic acid) or UV filters mitigate degradation. Transdermal formulations require pH optimization (near skin pH 5.5) to balance lipophilicity (logP) and permeation .
Advanced: What methodologies are used to assess the antioxidant properties of propranolol metabolites, and how can they be applied to this compound?
Answer: Lipid peroxidation assays (iron-catalyzed ·OH generation in hepatic microsomes) and LDL oxidation models (Cu²⁺-induced) quantify antioxidant efficacy. For this compound, measure IC₅₀ values for lipid peroxidation inhibition and lag-phase extension in LDL oxidation. Endothelial cell models exposed to oxidative stress (e.g., peroxynitrite) can assess cytoprotection via glutathione preservation . Compare results to 4-hydroxypropranolol, which shows 100-fold greater antioxidant activity than propranolol .
Basic: How does pH influence the transdermal delivery efficiency of propranolol derivatives?
Answer: Franz diffusion cells with ex vivo skin (e.g., rat abdominal) quantify permeation. At pH 7.4, propranolol’s ionization reduces logP, decreasing partitioning into stratum corneum. Lower pH (5.5) increases unionized fraction, enhancing permeation but risking irritation. Stability studies must ensure the compound does not degrade under selected pH .
Advanced: What in vitro models can elucidate the role of this compound in modulating Notch signaling pathways?
Answer: Primary pericytes or endothelial cells treated with this compound (0–320 μM) can assess Notch3 and Hes1 mRNA expression via RT-PCR. Dose- and time-dependent effects on proliferation (CCK-8 assay) and apoptosis (BrdU labeling) reveal mechanistic links. Co-culture models with vascular cells may mimic in vivo interactions .
Basic: What are the standard protocols for assessing the membrane stabilizing activity of beta-blockers like this compound?
Answer: In catecholamine-depleted animal models (e.g., dogs), high doses (>5 mg/kg) of propranolol metabolites induce membrane stabilization, observed as reduced heart rate and dP/dt. Electrophysiological studies (e.g., patch-clamp) on cardiomyocytes quantify sodium channel blockade. Compare this compound’s effects to 4-hydroxypropranolol, which exhibits membrane activity at >5 mg/kg .
Advanced: How can multi-omics approaches be integrated to study the systemic effects of this compound?
Answer: Transcriptomics (RNA-seq) of treated vascular pericytes identifies Notch pathway genes, while metabolomics (LC-MS) profiles oxidative stress markers (e.g., glutathione). Proteomics (SILAC) can map beta-adrenergic receptor phosphorylation. Systems biology tools (e.g., WGCNA) integrate multi-omics data to predict off-target effects or synergistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
